molecular formula C18H14N4O4 B2538712 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide CAS No. 1421531-78-3

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide

Cat. No. B2538712
CAS RN: 1421531-78-3
M. Wt: 350.334
InChI Key: PCYFAHNWEIKNBR-UHFFFAOYSA-N
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Description

“N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide” is a chemical compound. It has been associated with potential antitumor activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) involved a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Scientific Research Applications

Anti-Inflammatory Properties

The compound exhibits anti-inflammatory effects, making it relevant for conditions such as rheumatoid arthritis and osteoarthritis . Researchers have investigated its potential as a therapeutic agent to alleviate inflammation and manage related symptoms.

Crystallography and Structural Studies

The crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined. Crystallographic data reveal its molecular arrangement and provide insights into its chemical properties . Such studies contribute to our understanding of the compound’s behavior in solid-state environments.

Heavy Metal Ion Detection

Researchers have modified this compound for the sensitive detection of lead ions (Pb^2+). By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion), they developed a reliable electrochemical sensor for lead ions. This application has implications for environmental monitoring and health safety .

Medicinal Chemistry

The compound’s structure suggests potential interactions with biological targets. Medicinal chemists explore its binding affinity to specific receptors or enzymes, aiming to develop novel drugs. Computational spectroscopic investigations can provide insights into its electronic properties and potential pharmacological activities .

Mechanism of Action

While the exact mechanism of action of “N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide” is not specified in the retrieved papers, similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The future directions for this compound could involve further studies on its potential antitumor activities and its use in the detection of carcinogenic heavy metals .

properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-18(13-3-5-19-6-4-13)22-16-8-17(21-10-20-16)24-9-12-1-2-14-15(7-12)26-11-25-14/h1-8,10H,9,11H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFAHNWEIKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide

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